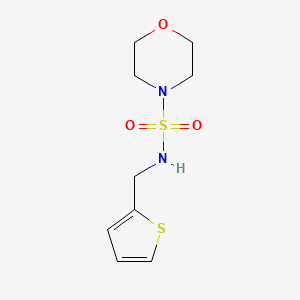
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, also known as TMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
科学的研究の応用
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This inhibition has potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
作用機序
The mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide is not fully understood. However, it has been suggested that N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the pH of the surrounding tissue.
Biochemical and Physiological Effects:
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by interfering with the viral protease enzyme. In addition, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. However, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has not been extensively studied in vivo, and its potential side effects are not known.
将来の方向性
There are several future directions for the study of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide. One area of research is the development of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide-based drugs for the treatment of various diseases, including cancer, HIV, and neurological disorders. Another area of research is the investigation of the mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, which could lead to a better understanding of its potential therapeutic applications. Finally, the in vivo testing of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide could provide valuable information on its safety and efficacy.
合成法
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide can be synthesized using various methods, including the reaction of morpholine with thiophen-2-carboxaldehyde, followed by the addition of sulfamic acid. Another method involves the reaction of morpholine with thiophen-2-carboxylic acid, followed by the addition of sulfuryl chloride. Both methods result in the formation of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, which can be purified using column chromatography.
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c12-16(13,11-3-5-14-6-4-11)10-8-9-2-1-7-15-9/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGCYNFVVQSEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)


![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)
![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)